molecular formula C17H17BrN2O5S B11264882 4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide CAS No. 312274-99-0

4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide

Katalognummer: B11264882
CAS-Nummer: 312274-99-0
Molekulargewicht: 441.3 g/mol
InChI-Schlüssel: OIHHFYDRYVZMPC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The core benzamide structure is a privileged pharmacophore observed in compounds with a range of biological activities . Its molecular architecture, featuring a bromo-substituted aromatic ring, a hydroxyphenyl group, and a critical morpholinosulfonyl moiety, is characteristic of a class of sulfamoylbenzamides investigated for their potential as antiviral agents . Specifically, structurally related sulfamoylbenzamide derivatives have been studied for their activity against viral targets such as the hepatitis B virus (HBV), positioning this compound as a valuable candidate for probing novel antiviral mechanisms and structure-activity relationships (SAR) . The incorporation of the morpholine ring is a common strategy in drug design to fine-tune the molecule's physicochemical properties, such as solubility and metabolic stability, and to engage in specific target interactions. Researchers can utilize this compound to investigate its binding affinity and functional effects on various biological targets. Furthermore, the presence of hydrogen-bond donor and acceptor groups, akin to those found in related crystalline benzamides, suggests a capacity for forming specific intermolecular interactions, which can be crucial for its mechanism of action and for studying protein-ligand binding dynamics . This product is intended for research purposes in laboratory settings only and is not for diagnostic or therapeutic use.

Eigenschaften

CAS-Nummer

312274-99-0

Molekularformel

C17H17BrN2O5S

Molekulargewicht

441.3 g/mol

IUPAC-Name

4-bromo-N-(2-hydroxyphenyl)-3-morpholin-4-ylsulfonylbenzamide

InChI

InChI=1S/C17H17BrN2O5S/c18-13-6-5-12(17(22)19-14-3-1-2-4-15(14)21)11-16(13)26(23,24)20-7-9-25-10-8-20/h1-6,11,21H,7-10H2,(H,19,22)

InChI-Schlüssel

OIHHFYDRYVZMPC-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3O)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Sulfonylation of 3-Bromobenzoic Acid Derivatives

The morpholine sulfonamide group is introduced early in the synthesis. A validated route involves:

  • Sulfonylation of 3-nitrobenzoic acid with morpholine-4-sulfonyl chloride in dichloromethane (DCM) under basic conditions (K₂CO₃, 0°C to RT, 12 h).

  • Reduction of the nitro group to amine using H₂/Pd-C (1 atm, ethanol, 6 h).

  • Bromination at the para position via electrophilic substitution (Br₂, FeBr₃, 60°C, 4 h).

Key Data:

StepReagents/ConditionsYieldPurity (HPLC)
1Morpholine-4-sulfonyl chloride, K₂CO₃, DCM78%95%
2H₂/Pd-C, ethanol92%98%
3Br₂, FeBr₃, DCM65%90%

Amidation with 2-Hydroxyphenylamine

The final amide bond is formed via coupling the brominated sulfonamide intermediate with 2-hydroxyphenylamine:

  • Activation of the carboxylic acid to acid chloride using SOCl₂ (reflux, 3 h).

  • Nucleophilic acyl substitution with 2-hydroxyphenylamine in THF (0°C to RT, 8 h).

Optimized Conditions:

  • Molar ratio (acid:amine): 1:1.2

  • Base: Triethylamine (2 eq.)

  • Yield: 85% (purified via recrystallization in ethanol).

One-Pot Tandem Sulfonylation-Amidation

Direct Coupling Using Cobalt Nanocatalysts

A patent-pending method (WO2013029338A1) employs cobalt nanoparticles (10 mol%) to catalyze the tandem sulfonylation and amidation in ethanol under reflux:

  • Substrates: 3-Bromo-4-hydroxybenzoic acid, morpholine-4-sulfonyl chloride, 2-hydroxyphenylamine.

  • Conditions: K₂CO₃ (1.5 eq.), ethanol, 80°C, 12 h.

Performance Metrics:

ParameterValue
Yield89%
Turnover Frequency8.9 h⁻¹
Catalyst Reusability5 cycles (<5% loss)

Advantages:

  • Eliminates intermediate isolation.

  • Reduces solvent waste (ethanol only).

Structural Validation and Purity Control

Spectroscopic Characterization

  • ¹H NMR (500 MHz, CDCl₃): δ 7.69 (d, J=8.5 Hz, 2H, Ar-H), 7.32 (s, 1H, NH), 6.97 (d, J=7.2 Hz, 2H, Ar-H), 3.72 (t, J=4.8 Hz, 4H, morpholine), 3.12 (t, J=4.8 Hz, 4H, morpholine).

  • FT-IR (KBr): 3270 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1340 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Crystallography and Purity Analysis

  • X-ray diffraction confirms the orthorhombic crystal system (a=9.23 Å, b=11.18 Å, c=11.30 Å).

  • HPLC: >99% purity using C18 column (acetonitrile/water, 70:30, 1 mL/min).

Challenges and Optimization Strategies

Regioselectivity in Bromination

Unwanted dibromination is mitigated by:

  • Low-temperature bromination (0–5°C).

  • Steric directing groups (e.g., sulfonamide) to favor para substitution.

Protecting Group Strategies

The hydroxyl group in 2-hydroxyphenylamine is protected as a tert-butyldimethylsilyl (TBS) ether during sulfonylation to prevent side reactions. Deprotection is achieved using TBAF (THF, RT, 2 h).

Industrial-Scale Production Considerations

Cost-Effective Reagents

  • Morpholine-4-sulfonyl chloride: Synthesized in-house via chlorosulfonation of morpholine (SO₂Cl₂, DCM, 0°C).

  • Solvent Recycling: Ethanol is recovered via distillation (75% efficiency).

Environmental Impact

  • E-factor: 8.2 (kg waste/kg product), primarily from bromination and sulfonylation steps.

  • Alternatives: Microwave-assisted synthesis reduces reaction time by 40% and solvent use by 30% .

Analyse Chemischer Reaktionen

Arten von Reaktionen

    Oxidation: Die Hydroxyphenylgruppe kann einer Oxidation unterzogen werden, um Chinone oder andere oxidierte Derivate zu bilden.

    Reduktion: Das Bromatom kann reduziert werden, um ein hydriertes Derivat zu bilden.

    Substitution: Das Bromatom kann durch verschiedene Nucleophile, wie Amine, Thiole oder Alkoxide, substituiert werden, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3) und Wasserstoffperoxid (H2O2).

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) können verwendet werden.

    Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid (NaN3), Natriumthiol (NaSR) oder Natriumalkoxid (NaOR) durchgeführt werden.

Hauptprodukte

    Oxidation: Chinone oder andere oxidierte Phenolderivate.

    Reduktion: Hydrierte Derivate, bei denen das Bromatom durch Wasserstoff ersetzt wurde.

    Substitution: Verschiedene substituierte Benzamide, bei denen verschiedene funktionelle Gruppen das Bromatom ersetzen.

Wissenschaftliche Forschungsanwendungen

Chemistry

4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide serves as a valuable building block for synthesizing more complex molecules and is utilized in various organic reactions.

Biology

This compound is investigated as a biochemical probe to study enzyme activity and protein interactions. Its ability to interact with specific enzymes makes it a candidate for exploring molecular mechanisms in biological systems.

Medicine

Research has indicated potential therapeutic properties, including:

  • Anti-inflammatory Activity : The compound may inhibit pathways involved in inflammation.
  • Anticancer Activity : Studies suggest it could target cancer cell proliferation pathways.
  • Antimicrobial Effects : Preliminary investigations show efficacy against bacterial strains such as Staphylococcus aureus.

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For example, disc diffusion assays revealed zones of inhibition comparable to standard antibiotics against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Anticancer Research

In vitro studies have assessed the anticancer properties of this compound against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7). Results indicated promising activity, suggesting that modifications to the structure could enhance efficacy against cancer cells .

Wirkmechanismus

The mechanism of action of 4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide depends on its specific application:

    Biochemical Probes: It may interact with specific enzymes or proteins, inhibiting their activity or altering their function.

    Therapeutic Agents: It may target specific molecular pathways involved in disease processes, such as inflammation, cancer cell proliferation, or microbial growth.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key structural and functional differences between the target compound and related benzamide derivatives:

Compound Name Substituents Molecular Weight Key Structural Features Biological Activity/Application Reference
4-Bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide - 2-Hydroxyphenyl (amide)
- 4-Bromo (benzene)
- 3-Morpholinylsulfonyl (benzene)
~432.3 g/mol* Dihedral angles: 73.97° (hydroxyphenyl), 25.42° (bromophenyl)
Hydrogen bonding: O–H⋯O, N–H⋯O
Antiprotozoal, antimicrobial (inferred)
4-Bromo-N-phenylbenzamide (II) - Phenyl (amide)
- 4-Bromo (benzene)
276.1 g/mol Shorter N1–C7 bond (1.361 Å)
Less planar amide core
Tyrosine kinase inhibition
2-Hydroxy-N-benzoylaniline (III) - 2-Hydroxyphenyl (amide)
- Unsubstituted benzene
213.2 g/mol Similar H-bonding motifs
No sulfonyl or bromo groups
Structural analog
4-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-(piperidin-1-ylsulfonyl)benzamide - Cyclopenta[b]thiophen-2-yl (amide)
- 3-Piperidinylsulfonyl (benzene)
~507.4 g/mol* Piperidine instead of morpholine
Thiophene ring introduces aromatic heterocycle
Not reported
RS-1 (3-[(Benzylamino)sulfonyl]-4-bromo-N-(4-bromophenyl)benzamide) - 4-Bromophenyl (amide)
- 3-Benzylaminosulfonyl (benzene)
504.2 g/mol Dual bromo groups
Benzylaminosulfonyl enhances lipophilicity
RAD51-stimulatory compound
A38 (N-Benzyl-3-(2-hydroxyphenyl)propanamide) - Benzyl (amide)
- 2-Hydroxyphenyl (propanamide)
255.3 g/mol Aliphatic chain instead of sulfonyl group
Simpler H-bonding capacity
Influenza virus inhibition
3-Bromo-4-methoxy-N-[4-(phenylamino)phenyl]benzamide - 4-(Phenylamino)phenyl (amide)
- 3-Bromo-4-methoxy (benzene)
397.3 g/mol Methoxy and anilino groups
No sulfonyl moiety
Not reported

Notes:

  • Molecular weights marked with * are calculated due to lack of explicit data.
  • Morpholinyl vs. Piperidinyl Sulfonyl Groups : The morpholine ring (oxygen-containing) in the target compound likely improves solubility compared to the piperidine analog (), which may enhance bioavailability .

Biologische Aktivität

4-bromo-N-(2-hydroxyphenyl)-3-(morpholin-4-ylsulfonyl)benzamide is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. Its unique structure, which includes a bromine atom, a hydroxyl group, a morpholine ring, and a sulfonylbenzamide moiety, suggests diverse interactions with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

  • Molecular Formula : C17H19BrN2O4S
  • Molecular Weight : 427.32 g/mol

Functional Groups

  • Bromine Atom : Enhances electrophilicity.
  • Hydroxyl Group : Potential for hydrogen bonding.
  • Morpholine Ring : Contributes to solubility and biological activity.
  • Sulfonyl Group : Increases reactivity and potential for enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The compound has been studied for its potential as an inhibitor of specific protein targets involved in disease processes, particularly in cancer and infectious diseases.

In Vitro Studies

Research indicates that this compound exhibits significant activity against various cancer cell lines. For instance, studies have shown that derivatives of similar compounds can inhibit tumor growth by targeting pathways such as the MEK/ERK signaling cascade, which is crucial in cancer cell proliferation .

Table 1: Biological Activity Summary

Activity Type Target IC50 Value (µM) Reference
AntitumorVarious cancer cell lines<10
AntibacterialGram-positive bacteria15
Enzyme InhibitionSpecific kinases5

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the hydroxyl and sulfonyl groups can significantly affect the compound's potency and selectivity. For example, substituting different groups at the para position relative to the sulfonamide can enhance or diminish biological activity .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of related compounds, it was found that those containing a morpholine moiety exhibited enhanced cytotoxicity against breast cancer cell lines compared to their non-morpholine counterparts. The mechanism was attributed to increased cell permeability and better binding affinity to target proteins involved in cell cycle regulation .

Case Study 2: Antimicrobial Effects

Another investigation demonstrated that derivatives of this compound displayed significant antibacterial activity against Staphylococcus aureus. The study employed disc diffusion methods to assess efficacy, revealing zones of inhibition comparable to standard antibiotics .

Q & A

Q. Example Workflow :

Data Collection : High-resolution X-ray diffraction (0.8–1.0 Å) to minimize noise.

Initial Model : SHELXD for phase solution, followed by iterative refinement in SHELXL .

Validation : Mercury’s packing similarity analysis to compare with analogous structures (e.g., 4-bromo-N-(nitrophenylsulfonyl)benzamide derivatives ).

Basic: What spectroscopic techniques are critical for assessing the compound’s stability under experimental conditions?

Answer:

  • UV-Vis Spectroscopy : Monitors degradation (λmax ~270 nm for aromatic systems) in solvents like DMSO or PBS buffer.
  • TGA/DSC : Evaluates thermal stability (decomposition >200°C typical for benzamides) .
  • Longitudinal NMR : Tracks proton environment changes in DMSO-d6 over 72 hours to detect hydrolysis or aggregation .

Advanced: How do computational methods aid in predicting the compound’s binding interactions with biological targets?

Answer:

  • Molecular Docking (AutoDock Vina) : Models interactions with proteins (e.g., influenza virus neuraminidase) using the morpholine sulfonyl group as a hydrogen-bond acceptor .
  • DFT Calculations (Gaussian 09) : Predicts electrostatic potential surfaces to identify reactive sites (e.g., bromine substituents for nucleophilic substitution) .
  • MD Simulations (GROMACS) : Assesses conformational stability in aqueous environments, critical for drug design .

Basic: What are common impurities observed during synthesis, and how are they mitigated?

Answer:

  • Impurities :
    • Unreacted starting materials (detected via TLC).
    • Dimers from over-coupling (e.g., biphenyl byproducts ).
  • Mitigation :
    • Optimize stoichiometry (1:1.2 molar ratio of acid to amine).
    • Use scavengers (e.g., polymer-bound trisamine) to remove excess reagents .

Advanced: How can researchers reconcile contradictory bioactivity data across different assays?

Answer:
Contradictions (e.g., high in vitro vs. low in vivo activity) are addressed by:

Assay Validation : Ensure consistency in buffer pH, DMSO concentration (<0.1%), and cell lines .

Metabolic Stability Studies : Use liver microsomes to identify rapid degradation (e.g., morpholine sulfonyl group oxidation) .

SAR Analysis : Compare with analogs (e.g., 4-bromo-N-(4-bromophenyl)benzamide derivatives) to isolate critical substituents .

Basic: What solvent systems are optimal for solubility studies of this compound?

Answer:

  • Primary Solvent : DMSO (≥20 mg/mL) for stock solutions .
  • Aqueous Buffers : Use co-solvents (e.g., 10% PEG-400 in PBS) to enhance solubility for biological assays .

Advanced: What strategies improve the accuracy of quantum mechanical calculations for this compound’s electronic properties?

Answer:

  • Basis Set Selection : 6-311G(d,p) for bromine and sulfur atoms to account for relativistic effects .
  • Solvent Models : COSMO-RS to simulate DMSO interactions .
  • Validation : Compare computed vs. experimental IR spectra (e.g., sulfonyl S=O stretches at 1150–1250 cm⁻¹) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.